3-Pyridin-3-ylcyclopentan-1-ol
Description
3-Pyridin-3-ylcyclopentan-1-ol is a bicyclic compound featuring a cyclopentanol backbone substituted with a pyridine ring at the 3-position. Its stereochemical configuration and hydrogen-bonding capabilities make it a candidate for chiral synthesis or as a ligand in catalysis.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-pyridin-3-ylcyclopentan-1-ol |
InChI |
InChI=1S/C10H13NO/c12-10-4-3-8(6-10)9-2-1-5-11-7-9/h1-2,5,7-8,10,12H,3-4,6H2 |
InChI Key |
QPBQALHZRHAFNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C2=CN=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights two structurally related compounds that share cyclopentane or pyridine motifs. Below is a comparative analysis:
Key Observations
Structural Complexity: 3-Pyridin-3-ylcyclopentan-1-ol lacks substituents like halogens or trifluoromethyl groups compared to the chloropyridine-trifluoropropyl analog in . This reduces its steric bulk and may enhance solubility. The cyclopentenyl-pentenol compound in is more lipophilic due to its branched alkyl chains, suggesting divergent applications (e.g., fragrance vs. pharmaceuticals).
Synthesis Challenges :
- The trifluoromethyl-containing compound in required HFIP as an additive to achieve moderate yield (44%) and diastereoselectivity. This highlights the difficulty in synthesizing fluorinated analogs, whereas 3-Pyridin-3-ylcyclopentan-1-ol’s simpler structure might permit higher yields with standard methods.
Functional Group Reactivity: The hydroxyl group in 3-Pyridin-3-ylcyclopentan-1-ol offers hydrogen-bonding sites absent in the ketone analog (cyclopentanone derivative in ). This could influence binding affinity in biological systems.
Safety and Applications: The IFRA Standard cited in focuses on safety assessments for fragrance-related compounds, suggesting regulatory scrutiny for structurally complex alcohols. No such data exist for 3-Pyridin-3-ylcyclopentan-1-ol, underscoring a research gap.
Research Implications
- Stereochemical Control : The diastereomerism observed in implies that 3-Pyridin-3-ylcyclopentan-1-ol’s stereochemistry (if chiral) could significantly impact its properties.
- Fluorine vs. Hydroxyl : Fluorinated analogs (e.g., ) may exhibit enhanced metabolic stability but require specialized synthetic protocols, whereas hydroxylated derivatives prioritize hydrogen-bonding interactions.
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